REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].Cl>O>[C:1]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |^1:16|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1
|
Name
|
alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
was added in portions over 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The alcohol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ether (4×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer was dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled twice
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NC2=CC=CC=C2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |